4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzene-1-sulfonamide
Description
4-Fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzene-1-sulfonamide is a bifunctional sulfonamide derivative featuring a tetrahydroquinoline core substituted with two fluorinated aromatic sulfonamide groups. The compound’s structure includes a 4-fluorobenzenesulfonyl moiety at the 1-position of the tetrahydroquinoline ring and a 2-methyl-4-fluorobenzenesulfonamide group at the 6-position. This dual sulfonylation confers unique physicochemical properties, such as enhanced metabolic stability and selective binding to enzymatic targets, particularly in the context of acyltransferase inhibition or kinase modulation .
Properties
IUPAC Name |
4-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O4S2/c1-15-13-18(24)6-11-22(15)31(27,28)25-19-7-10-21-16(14-19)3-2-12-26(21)32(29,30)20-8-4-17(23)5-9-20/h4-11,13-14,25H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIPGZDXXKVQLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Compound A : 3-Chloro-N-{1-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-Tetrahydroquinolin-6-yl}Benzamide
- Structure : Replaces the 2-methyl-4-fluorobenzenesulfonamide group with a 3-chlorobenzamide moiety.
- The chloro substituent (vs. methyl in the target compound) increases lipophilicity but may reduce metabolic stability due to susceptibility to dehalogenation .
- Activity : Demonstrated moderate inhibition of cyclooxygenase-2 (COX-2) in preliminary assays, suggesting a divergent target profile compared to the sulfonamide-rich target compound .
Compound B : N-[4-(2-Cyclopropylethyl)-2-Fluorophenyl]-2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide
- Structure: Features a trifluoroacetyl group at the 2-position of the tetrahydroisoquinoline core and a cyclopropylethyl substituent on the aryl ring.
- The cyclopropylethyl chain introduces steric bulk, which may improve membrane permeability but reduce solubility .
- Activity: Reported as a potent inhibitor of acyl-CoA monoacylglycerol acyltransferase 2 (MGAT2) with IC₅₀ = 12 nM, highlighting the critical role of trifluoroacetyl groups in enzyme binding .
Compound C : N-[4-(3-Chloro-4-Fluorophenylamino)-3-Cyano-7-Ethoxyquinolin-6-yl]-4-(Dimethylamino)-2(E)-Butenamide
- Structure: Substitutes the tetrahydroquinoline core with a quinoline scaffold and introduces a chloro-fluoroaniline group.
- Key Differences: The ethoxy and cyano groups at the 7- and 3-positions, respectively, alter electronic distribution, favoring interactions with hydrophobic enzyme domains. The dimethylamino-butenamide side chain introduces basicity, which may enhance solubility in acidic cellular compartments .
- Activity: Exhibits antiproliferative activity against breast cancer cell lines (MCF-7, IC₅₀ = 0.8 μM), underscoring the impact of quinoline-based scaffolds in oncology applications .
Key Observations :
- The target compound’s synthesis prioritizes regioselective sulfonylation, whereas Compound B relies on trifluoroacetylation for functionalization.
- Scalability challenges for the target compound arise from the need for anhydrous conditions during sulfonamide coupling, contrasting with Compound C’s reliance on air-sensitive palladium catalysts .
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